N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a carboxamide group, a chlorophenyl group, and a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation may produce various oxidized forms of the compound.
Scientific Research Applications
N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(4-methoxyphenyl)-5-(4-nitrophenyl)furan-2-carboxamide: Lacks the chlorophenyl group, leading to different chemical and biological properties.
Uniqueness
N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups influences its overall behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-25-13-6-7-14(15(10-13)21(23)24)16-8-9-17(26-16)18(22)20-12-4-2-11(19)3-5-12/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRDOGPAZXYJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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